Dimethyl 2,7-dimethyloct-4-enedioate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H20O4 |
|---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
dimethyl 2,7-dimethyloct-4-enedioate |
InChI |
InChI=1S/C12H20O4/c1-9(11(13)15-3)7-5-6-8-10(2)12(14)16-4/h5-6,9-10H,7-8H2,1-4H3 |
InChI Key |
BVURTTHGMDWYFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=CCC(C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dimethyl 2,7 Dimethyloct 4 Enedioate
Stereoselective Approaches to Unsaturated and Branched Diesters
The creation of the chiral centers and the specific geometry of the internal double bond in Dimethyl 2,7-dimethyloct-4-enedioate are primary challenges in its synthesis. Stereoselective approaches are essential to control these features and avoid the formation of complex mixtures of isomers.
Chiral Auxiliaries and Asymmetric Catalysis in Diester Synthesis
Asymmetric synthesis is crucial for establishing the stereochemistry at the C2 and C7 positions. This can be achieved through substrate-controlled methods, using chiral auxiliaries, or through reagent-controlled methods, employing chiral catalysts.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.orgnih.govyoutube.com Evans' oxazolidinone auxiliaries, for instance, are widely used for the asymmetric alkylation of enolates derived from carboxylic acids. wikipedia.orgrsc.org In a potential synthesis of the target molecule, a substrate could be attached to an Evans auxiliary. harvard.edu Deprotonation would form a specific Z-enolate, which could then undergo highly diastereoselective alkylation to introduce the methyl group at the C2 (and subsequently C7) position. wikipedia.org The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of the electrophile, leading to the formation of one diastereomer in preference to others. wikipedia.orgspringerprofessional.de After the desired stereocenter is set, the auxiliary can be cleaved and recovered for future use. wikipedia.org
Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. nih.govacs.org For the synthesis of chiral esters, various catalytic systems have been developed. For example, chiral palladium(II) catalysts have been used in the enantioselective synthesis of branched allylic esters from prochiral starting materials. organic-chemistry.org Such a strategy could be adapted to construct the chiral centers in the precursors of this compound. The catalyst, possessing a chiral ligand environment, would differentiate between the two enantiotopic faces of a prochiral enolate or a related nucleophile, leading to the preferential formation of one enantiomer. organic-chemistry.orgnih.gov
| Method | Principle | Key Reagents/Components | Typical Selectivity | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Chiral Auxiliaries | Substrate-controlled diastereoselective reaction | Evans' Oxazolidinones, Camphorsultam | High (often >95% de) | High reliability and predictability. rsc.org | Requires stoichiometric use of auxiliary; additional protection/deprotection steps. wikipedia.org |
| Asymmetric Catalysis | Reagent-controlled enantioselective reaction | Chiral transition metal complexes (e.g., Pd, Ru, Mo), Organocatalysts | Variable to excellent (up to >99% ee) | Atom-economical (catalytic quantities); can generate products with high enantiomeric excess. nih.gov | Catalyst development can be complex; may be sensitive to substrate scope. |
Control of Olefin Geometry in the Oct-4-enedioate Moiety (E/Z Isomerism)
The geometry of the double bond within the oct-4-enedioate backbone is a critical structural feature. The designation of E/Z isomerism is determined by the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on each carbon of the double bond. pressbooks.pubstudymind.co.uk If the higher-priority groups are on the same side, it is the Z-isomer (zusammen, "together"); if they are on opposite sides, it is the E-isomer (entgegen, "opposite"). pressbooks.pubstudymind.co.uk
Achieving control over the E/Z geometry of trisubstituted alkenes, such as the one in the target molecule, is a significant synthetic challenge. rsc.orgnih.govacs.org The thermodynamic stability often favors the E-isomer, but kinetic control can be exerted to form the less stable Z-isomer. nih.govnih.gov Photocatalytic E→Z isomerization is one modern technique that can overcome the thermodynamic preference, often proceeding via an energy transfer mechanism. researchgate.netresearchgate.net Transition-metal-catalyzed isomerization reactions, for instance using tungsten-based catalysts, can also provide stereodivergent access to either the E- or Z-isomer by tuning the ligand environment around the metal center. nih.gov
Olefin metathesis, discussed in more detail in section 2.2, also provides powerful strategies for controlling olefin geometry. The choice of catalyst (e.g., ruthenium- vs. molybdenum-based) and the stereochemistry of the starting alkenes can dictate the E/Z ratio of the product. duke.edunih.govmit.edu For instance, certain molybdenum and tungsten catalysts are known to promote the formation of Z-alkenes with high selectivity. duke.edumdpi.com
Regioselective Functionalization Strategies for this compound Precursors
The synthesis of the target molecule may proceed through the regioselective functionalization of a more readily available precursor. For example, a saturated dimethyl 2,7-dimethyloctanedioate could be synthesized first, followed by the introduction of the double bond at the C4-C5 position. This would require a regioselective desaturation reaction, which can be difficult to control in a symmetrical molecule.
A more plausible strategy involves starting with a precursor that already contains a functional group that can be converted into the desired methyl groups or ester moieties. The regioselective C-H functionalization of quinolines and the functionalization of unprotected carbazoles are examples of how specific positions on a molecule can be targeted, although these specific examples are not directly applicable to the aliphatic diester , they illustrate the principle of regioselective reactions. nih.govnih.gov In the context of the target molecule, a precursor like dimethyl oct-4-enedioate could undergo a regioselective α-alkylation. By carefully choosing the base and reaction conditions, it might be possible to selectively deprotonate the α-positions (C2 and C7) and introduce the methyl groups.
Olefin Metathesis as a Key Synthetic Tool for this compound Derivatives
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal carbene complexes. wikipedia.org This methodology is exceptionally useful for the formation of the C4-C5 double bond in the target structure.
Cross-Metathesis Reactions for the Formation of Unsaturated Diesters
Cross-metathesis (CM) is a type of olefin metathesis that occurs between two different alkenes. organic-chemistry.org It is a highly effective method for synthesizing unsaturated diesters. rsc.orgrsc.org To construct the this compound backbone, a potential strategy would involve the cross-metathesis of two molecules of methyl 3-methylbut-3-enoate or a related branched alkene. However, the homodimerization of a single alkene is often more efficient. A more likely CM approach would involve reacting a branched α-olefin with an unsaturated ester like dimethyl maleate (B1232345) or methyl acrylate. acs.orgresearchgate.netbenthamdirect.com
The success of a cross-metathesis reaction depends on the relative reactivities of the two alkene partners and the catalyst's ability to promote the desired cross-reaction over competing homodimerization reactions. organic-chemistry.org Recent advances have enabled highly chemoselective and stereoselective cross-metathesis reactions for the synthesis of E- or Z-trisubstituted alkenes with exceptional isomeric purity. researchgate.netnih.govximo-inc.com This is often achieved by reacting a trisubstituted alkene with a disubstituted alkene, which can provide greater stereocontrol than reactions involving terminal alkenes. ximo-inc.com
The choice of catalyst is critical for successful metathesis, especially with sterically hindered or branched substrates. sigmaaldrich.com Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are widely used due to their high functional group tolerance and stability. wikipedia.orgwikipedia.orgencyclopedia.pub
Grubbs Catalysts (First, Second, and Third Generation): These ruthenium complexes are highly versatile. The second-generation catalyst, which incorporates an N-heterocyclic carbene (NHC) ligand, generally shows higher activity and is effective for a broader range of substrates, including some branched alkenes. acs.orgwikipedia.org Third-generation catalysts offer even faster initiation rates. wikipedia.org
Hoveyda-Grubbs Catalysts: These catalysts feature a chelating isopropoxybenzylidene ligand, which imparts greater stability and allows for catalyst recovery and reuse in some cases. encyclopedia.pubresearchgate.net They are often highly effective in cross-metathesis reactions.
Molybdenum and Tungsten Catalysts (Schrock Catalysts): While often more sensitive to air and functional groups than their ruthenium counterparts, Schrock-type catalysts can exhibit very high activity and are particularly useful for challenging substrates, including highly substituted and branched alkenes. wikipedia.org They are also key for achieving high Z-selectivity in many metathesis reactions. duke.edunih.gov
The selection of the optimal catalyst depends on the specific substrates and the desired stereochemical outcome (E vs. Z). mdpi.com For sterically hindered reactions, catalysts with decreased steric bulk around the metal center may be necessary. sigmaaldrich.com
| Catalyst Type | Common Examples | Key Features | Typical Applications in Diester Synthesis |
|---|---|---|---|
| Grubbs Catalysts | Grubbs 1st, 2nd, 3rd Generation | Good functional group tolerance, air-stability (especially 2nd Gen). wikipedia.org | Cross-metathesis of α,β-unsaturated esters with terminal alkenes. acs.org |
| Hoveyda-Grubbs Catalysts | Hoveyda-Grubbs 1st and 2nd Generation | High stability, potential for catalyst recovery. encyclopedia.pubresearchgate.net | Efficient cross-metathesis for functionalized olefin synthesis. |
| Schrock Catalysts | Mo- or W-based alkylidenes | High activity for sterically demanding substrates. wikipedia.org | Z-selective synthesis of unsaturated diesters. |
| Z-Selective Ru Catalysts | Cyclometalated Ru complexes | Provide kinetic control to favor the Z-isomer. mdpi.com | Formation of Z-configured internal double bonds in diesters. |
Stereochemical Control in Metathesis-Derived Diesters
Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, offering a versatile route to unsaturated diesters. A key challenge in the synthesis of molecules like this compound is the control of the stereochemistry of the central double bond, which can exist as either the Z (cis) or E (trans) isomer. The properties of the final product can be significantly influenced by the isomeric ratio.
Recent developments in catalyst design have enabled high levels of stereocontrol in olefin metathesis reactions. For the synthesis of acyclic unsaturated diesters, both Z-selective and E-selective cross-metathesis (CM) reactions are of great interest. While specific studies on this compound are not extensively documented, research on analogous unsaturated esters provides valuable insights into achieving stereochemical control.
Molybdenum and tungsten-based catalysts, particularly monoaryloxide pyrrolide (MAP) complexes, have shown exceptional performance in Z-selective metathesis. nih.gov These catalysts can promote the formation of Z-isomers with high fidelity, which is often challenging due to the thermodynamic preference for the more stable E-isomer. For instance, in the cross-metathesis of terminal olefins, tungsten oxo alkylidene complexes have demonstrated the ability to produce homocoupled products with >99% Z-selectivity. nih.gov The choice of catalyst and reaction conditions, such as temperature and solvent, plays a crucial role in directing the stereochemical outcome. rsc.org
Ruthenium-based catalysts are also widely used and have been engineered for both Z- and E-selectivity. For example, certain ruthenium indenylidene complexes can initially favor the formation of the Z-isomer in cross-metathesis, although secondary metathesis can lead to isomerization to the thermodynamically favored E-isomer over time. researchgate.net The development of catalysts that can suppress this isomerization is an active area of research.
The table below illustrates the performance of different catalyst systems in achieving stereocontrol in the synthesis of unsaturated esters, providing a basis for selecting a suitable catalyst for the synthesis of this compound.
| Catalyst Type | Target Selectivity | Typical Substrates | Achieved Selectivity (Z:E or E:Z) | Reference |
| Molybdenum MAP | Z-selective | Terminal Olefins, Unsaturated Esters | up to >98:2 | nih.gov |
| Tungsten Oxo Alkylidene | Z-selective | Terminal Olefins | >99:1 | nih.gov |
| Ruthenium Indenylidene | Kinetically Z-selective | Various Olefins | Initial high Z, isomerizes to E | rsc.orgresearchgate.net |
| Stereoretentive Ru | E- or Z-retentive | Pre-formed E- or Z-Olefins | up to 98% E or 95% Z | nih.gov |
Ring-Closing Metathesis Strategies for Cyclic Diester Analogues
Ring-closing metathesis (RCM) is a powerful intramolecular reaction that allows for the synthesis of a wide variety of cyclic compounds from acyclic diene precursors. psu.edu This strategy can be applied to the synthesis of cyclic analogues of this compound, which could have interesting properties for applications in fragrance, polymer, and materials science. By designing a suitable acyclic diene diester precursor, RCM can be employed to form macrocyclic structures. nih.govrsc.org
The success of an RCM reaction is influenced by several factors, including the length of the chain connecting the two olefinic groups, the substitution pattern of the double bonds, and the choice of catalyst. nih.gov For the synthesis of macrocyclic diesters, second-generation Grubbs and Hoveyda-Grubbs catalysts are often employed due to their high activity and functional group tolerance. nih.gov
While the direct RCM of a precursor to a cyclic analogue of this compound is not specifically reported, studies on the RCM of other unsaturated esters to form macrocyclic lactones and diesters demonstrate the feasibility of this approach. For example, RCM has been successfully used to synthesize 12- to 26-membered macrocyclic dienes. researchgate.net Catalyst-controlled stereoselective RCM has also been developed, enabling the synthesis of macrocycles with predominantly Z-alkene geometry, a feature that is often difficult to achieve due to the thermodynamic preference for the E-isomer in large rings. nih.gov
The following table summarizes representative examples of RCM for the synthesis of cyclic compounds from unsaturated ester precursors, illustrating the potential for creating cyclic analogues of this compound.
| Precursor Type | Catalyst | Ring Size | Yield (%) | Stereoselectivity (Z:E) | Reference |
| Diene Ester | Grubbs II | 20 | High | Not specified | rsc.org |
| Diene Ester | Grubbs II | 21 | High | Not specified | rsc.org |
| Diene Oleate Ester | Grubbs II | 19 | Good | Not specified | rsc.org |
| Pentacyclic Diene | Tungsten Alkylidene | 16 | 63 | 94:6 | nih.gov |
Green Chemistry Principles in Diester Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to minimize environmental impact through waste reduction, use of renewable resources, and energy efficiency. nih.gov The synthesis of specialty diesters like this compound provides an opportunity to apply these principles.
Development of Sustainable Synthetic Routes for this compound
A sustainable synthetic route for this compound would ideally start from renewable feedstocks and utilize catalytic methods that are both efficient and environmentally benign. researchgate.net While a specific green route for this compound is not detailed in the literature, general strategies for the sustainable synthesis of fine chemicals can be applied. chemistryjournals.net
One potential green approach would involve the use of biocatalysis. chemistryjournals.net For example, enzymes could be used to produce the precursor alcohols or carboxylic acids from biomass sources. Olefin metathesis itself is considered a green reaction due to its high atom economy. nih.gov To further enhance the sustainability of a metathesis-based synthesis, the use of greener solvents, such as ionic liquids or supercritical fluids, can be explored. chemistryjournals.net Research has also focused on developing catalysts from waste materials, further contributing to a circular economy. oup.com
Key aspects of developing a sustainable route include:
Renewable Feedstocks: Utilizing starting materials derived from biomass.
Catalytic Methods: Employing highly efficient and recyclable catalysts to minimize waste.
Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water or bio-derived solvents. chemistryjournals.net
Energy Efficiency: Designing processes that operate at lower temperatures and pressures. researchgate.net
Atom Economy and Waste Reduction in Diester Production
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. nih.govchembam.com The E-factor, which is the mass ratio of waste to product, is another important measure of the environmental impact of a process. libretexts.org
The synthesis of this compound via a cross-metathesis reaction of a suitable precursor like methyl 3-methyl-3-butenoate would theoretically have a high atom economy, as the only byproduct would be a small volatile olefin (e.g., ethene). The ideal atom economy for such a reaction approaches 100%.
Theoretical Atom Economy Calculation for the Synthesis of this compound via Cross-Metathesis:
A plausible retrosynthetic analysis suggests that this compound could be synthesized via the self-metathesis of methyl 3-methylbut-3-enoate.
Reactant: 2 x Methyl 3-methylbut-3-enoate (C₆H₁₀O₂) - Molecular Weight: 114.14 g/mol
Product: this compound (C₁₂H₂₀O₄) - Molecular Weight: 228.28 g/mol
Byproduct: Ethene (C₂H₄) - Molecular Weight: 28.05 g/mol (This is incorrect, the byproduct of self-metathesis would be a small molecule derived from the end groups, in this case, likely 2,3-dimethyl-2-butene (B165504) from the self-metathesis of methyl 3-methyl-3-butenoate). Let's assume a cross-metathesis of methyl methacrylate (B99206) with a suitable partner to illustrate. For a self-metathesis of a terminal alkene, the byproduct is typically ethylene. Let's assume a hypothetical precursor for simplicity of calculation, for example, the self-metathesis of methyl 4-pentenoate.
Reactant: 2 x Methyl 4-pentenoate (C₆H₁₀O₂) - MW: 114.14 g/mol
Product: Dimethyl oct-4-enedioate (C₁₀H₁₆O₄) - MW: 200.23 g/mol
Byproduct: Ethene (C₂H₄) - MW: 28.05 g/mol
Atom Economy = (MW of desired product) / (Total MW of reactants) x 100 In this analogous reaction: Atom Economy = (200.23) / (2 * 114.14) x 100 = 87.7%
This demonstrates the high theoretical atom economy of metathesis reactions. In practice, waste is also generated from solvents, catalyst residues, and byproducts from side reactions. Strategies for waste reduction in diester production include:
Catalyst Recycling: Developing methods to recover and reuse the metathesis catalyst.
Solvent Minimization: Performing reactions in solvent-free conditions or using recyclable solvents.
Process Optimization: Fine-tuning reaction conditions to maximize yield and minimize byproduct formation. purkh.com
Waste Valorization: Finding applications for any byproducts generated.
The following table provides a comparison of green chemistry metrics for different types of chemical processes, highlighting the generally favorable profile of catalytic reactions like metathesis. chembam.com
| Industry Sector | Typical E-Factor Range |
| Oil Refining | <0.1 |
| Bulk Chemicals | <1-5 |
| Fine Chemicals | 5-50 |
| Pharmaceuticals | 25->100 |
By applying the principles of green chemistry, the synthesis of this compound and other specialty diesters can be made more sustainable and economically viable. aarf.asiasynthiaonline.com
Reactivity and Mechanistic Studies of Dimethyl 2,7 Dimethyloct 4 Enedioate
Investigation of Ester Group Reactivity
Transesterification Kinetics and Thermodynamics
Transesterification is a pivotal reaction for esters, involving the exchange of the alkoxy group. For Dimethyl 2,7-dimethyloct-4-enedioate, this can be represented by the reaction with an alcohol (R'-OH) to yield a new ester and methanol (B129727). The process is typically catalyzed by an acid or a base.
Studies on analogous long-chain unsaturated diesters suggest that the kinetics of transesterification are influenced by several factors including the nature of the alcohol, the catalyst used, and the reaction temperature. The reaction generally follows second-order kinetics, being first order with respect to both the diester and the alcohol.
Table 1: Hypothetical Kinetic Data for the Transesterification of this compound with Ethanol
| Catalyst | Concentration (mol/L) | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) |
| H₂SO₄ | 0.05 | 60 | 1.2 x 10⁻⁴ |
| NaOCH₃ | 0.05 | 60 | 3.5 x 10⁻³ |
| H₂SO₄ | 0.05 | 80 | 4.8 x 10⁻⁴ |
| NaOCH₃ | 0.05 | 80 | 1.1 x 10⁻² |
Thermodynamically, the transesterification of this diester is a reversible process with an equilibrium constant close to unity when reacting with simple primary alcohols. The position of the equilibrium can be shifted by controlling the concentration of reactants and products, for instance, by removing the methanol byproduct. The enthalpy of reaction for such processes is typically small.
Hydrolysis Pathways and Ester Cleavage Mechanisms
The hydrolysis of this compound to its corresponding dicarboxylic acid, 2,7-dimethyloct-4-enedioic acid, and methanol can occur under both acidic and basic conditions.
Under acidic conditions, the mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for a subsequent nucleophilic attack by water. This is followed by proton transfer and elimination of methanol.
Olefinic Reactivity at the 4-Ene Position
The carbon-carbon double bond at the 4-position is a key feature of this compound, enabling a variety of addition and other reactions.
Electrophilic and Nucleophilic Additions to the Double Bond
The double bond of this unsaturated diester can undergo electrophilic addition reactions. For instance, the addition of halogens (e.g., Br₂) would proceed through a cyclic bromonium ion intermediate, leading to the formation of a dihalo derivative. The regioselectivity of the addition of hydrohalic acids (e.g., HBr) would follow Markovnikov's rule, with the proton adding to the less substituted carbon of the double bond, although in this symmetrical molecule, this leads to a single product.
While less common for isolated double bonds, nucleophilic additions can occur if the double bond is conjugated to an electron-withdrawing group. In this compound, the double bond is not directly conjugated to the ester groups. However, certain organometallic reagents might still add across the double bond under specific conditions.
Pericyclic Reactions and Cycloaddition Chemistry
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu The double bond in this compound can participate as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. The reactivity in these reactions would be influenced by the electronic nature of the diene. Electron-rich dienes would react more readily with this somewhat electron-deficient alkene.
Another class of pericyclic reactions includes ene reactions, where the double bond can react with a compound containing an allylic hydrogen. msu.edu
Radical Reactions Involving the Alkene Moiety
The alkene moiety can also be involved in radical reactions. For example, the addition of HBr in the presence of peroxides proceeds via a radical mechanism, leading to the anti-Markovnikov product. Radical polymerization of the double bond could also be initiated by radical initiators, potentially leading to polyester (B1180765) materials with cross-linked structures, though the steric hindrance from the bulky side chains might impede the formation of long polymer chains.
Table 2: Summary of Potential Reactions at the 4-Ene Position
| Reaction Type | Reagent | Product Type |
| Electrophilic Addition | Br₂ | Dibromoalkane |
| Electrophilic Addition | HBr (no peroxides) | Bromoalkane |
| Radical Addition | HBr (with peroxides) | Bromoalkane (anti-Markovnikov) |
| Cycloaddition | Butadiene | Cyclohexene derivative |
| Hydrogenation | H₂/Pd | Saturated diester |
Reactivity of the Branched Methyl Groups
C-H Functionalization Studies Adjacent to Stereocenters
No studies specifically investigating the C-H functionalization of the methyl groups adjacent to the stereocenters at the C2 and C7 positions of this compound have been found. Research in the broader field of C-H activation often focuses on directing group-assisted functionalization to achieve site-selectivity. In the absence of such a directing group in close proximity to the target methyl groups, their selective functionalization presents a significant challenge. General methodologies for late-stage C-H functionalization in complex molecules exist, but their specific application to this substrate has not been reported.
Oxidative Transformations at the Methyl Branches
There is a lack of published research detailing the oxidative transformations specifically at the branched methyl groups of this compound. While various reagents and catalytic systems are known to oxidize unactivated C(sp³)-H bonds, the selectivity and efficiency of such reactions on this particular molecule have not been documented.
Complex Reaction Cascades and Tandem Processes Utilizing this compound
A review of available chemical literature did not yield any examples of complex reaction cascades or tandem processes where this compound is utilized as a key substrate. Tandem reactions are a powerful tool in organic synthesis for building molecular complexity in an efficient manner. The development of such a process involving this specific diester would require further investigation.
Due to the absence of specific research data for this compound, providing data tables and detailed research findings as requested is not possible without resorting to speculation, which would compromise the scientific accuracy of the article.
Advanced Spectroscopic and Analytical Characterization Techniques for Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
High-resolution NMR spectroscopy is the most powerful tool for the complete structural determination of organic molecules like Dimethyl 2,7-dimethyloct-4-enedioate in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular backbone, substituent groups, and their spatial relationships.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. The structure of this compound (C₁₂H₂₀O₄) possesses a degree of symmetry that simplifies its expected spectra. The central C4=C5 double bond can exist as either a Z (cis) or E (trans) isomer, which would subtly alter the chemical shifts and symmetry. Assuming the more stable E-isomer, the molecule has a C₂ axis of symmetry, meaning carbons and protons on one side of the double bond are chemically equivalent to those on the other.
¹H NMR Spectroscopy: The proton spectrum would be expected to show five distinct signals. Protons adjacent to electron-withdrawing groups, such as the ester carbonyl, are deshielded and appear downfield. orgchemboulder.commnstate.edu Allylic protons (on carbons adjacent to the double bond) typically resonate in the 1.7-2.8 ppm range. mnstate.educsustan.edu
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum for the E-isomer would display six unique carbon signals due to molecular symmetry. The carbonyl carbons of the ester groups are the most deshielded, appearing significantly downfield (~165-190 ppm). oregonstate.edu Olefinic carbons are found in the 120-160 ppm region, while aliphatic carbons appear upfield. oregonstate.edu
The following tables outline the predicted chemical shifts for the E-isomer of this compound based on established ranges for similar functional groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -OCH₃ (Ester methyl) | ~3.7 | Singlet (s) | 6H |
| C4-H, C5-H (Olefinic) | ~5.5 | Triplet (t) | 2H |
| C3-H₂, C6-H₂ (Allylic) | ~2.2-2.4 | Multiplet (m) | 4H |
| C2-H, C7-H (Methine) | ~2.5 | Multiplet (m) | 2H |
| C2-CH₃, C7-CH₃ (Methyl) | ~1.2 | Doublet (d) | 6H |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1, C8 (C=O, Ester) | ~175 |
| C4, C5 (C=C, Olefinic) | ~130 |
| -OCH₃ (Ester methyl) | ~52 |
| C2, C7 (Methine) | ~40 |
| C3, C6 (Allylic) | ~35 |
| C2-CH₃, C7-CH₃ (Methyl) | ~19 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecule's connectivity and stereochemistry.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through 2-3 bonds. It would be used to trace the proton connectivity along the carbon backbone, for instance, by showing a cross-peak between the C2-CH₃ protons and the C2-H methine proton, which in turn would correlate with the C3-H₂ allylic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This technique would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. This experiment is paramount for determining the stereochemistry of the C4=C5 double bond. For the E (trans) isomer, a NOESY correlation would be expected between the olefinic C4-H and the allylic C6-H₂ protons. For the Z (cis) isomer, a stronger correlation would be seen between the C4-H and C5-H olefinic protons themselves.
| Technique | Correlating Nuclei | Structural Information Confirmed |
|---|---|---|
| COSY | C2-CH₃ ↔ C2-H ↔ C3-H₂ ↔ C4-H | Confirms the spin system and backbone connectivity. |
| HSQC | C2-CH₃ (¹H) ↔ C2-CH₃ (¹³C) C4-H (¹H) ↔ C4 (¹³C) | Assigns all protonated carbons. |
| HMBC | -OCH₃ (¹H) ↔ C1 (C=O) C3-H₂ (¹H) ↔ C1 (C=O), C5 (=C) | Confirms ester group placement and overall connectivity. |
| NOESY | C4-H ↔ C6-H₂ (for E-isomer) | Determines the E/Z stereochemistry of the double bond. |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and elemental formula and to deduce structural features through analysis of fragmentation patterns.
HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of a molecule's elemental composition. For this compound, the molecular formula is C₁₂H₂₀O₄. HRMS would be used to confirm the calculated exact mass of the molecular ion ([M]⁺, [M+H]⁺, or [M+Na]⁺), distinguishing it from any other combination of atoms that might have the same nominal mass.
| Molecular Formula | Calculated Exact Mass | Common Adduct Ion | Predicted m/z |
|---|---|---|---|
| C₁₂H₂₀O₄ | 228.1362 | [M+H]⁺ | 229.1434 |
| C₁₂H₂₀O₄ | 228.1362 | [M+Na]⁺ | 251.1254 |
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, subjecting it to fragmentation through collision-induced dissociation (CID), and analyzing the resulting fragment ions. The fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. For an unsaturated ester, common fragmentation pathways include cleavage alpha to the carbonyl group and rearrangements. libretexts.orgmiamioh.edu
Key predicted fragmentation pathways for this compound include:
Loss of a methoxy (B1213986) radical (•OCH₃): This results in an [M-31]⁺ ion.
Loss of a methoxycarbonyl group (•COOCH₃): This gives an [M-59]⁺ fragment.
McLafferty Rearrangement: While less common for this specific structure, it is a possibility for esters with longer alkyl chains.
Cleavage at the allylic position: Scission of the C3-C4 or C5-C6 bond is a common pathway for unsaturated compounds.
| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin |
|---|---|---|
| 197 | •OCH₃ (31 Da) | Alpha-cleavage at the ester. |
| 169 | •COOCH₃ (59 Da) | Loss of the entire ester functional group. |
| 114/115 | - | Cleavage around the central double bond. |
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatography is fundamental for separating components of a mixture, making it essential for assessing the purity of a synthesized compound and for isolating its isomers. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods used. acs.org
For this compound, a key challenge is the potential presence of E and Z geometric isomers. The separation of these isomers is critical for obtaining pure compounds for further study.
Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC is highly effective for separating volatile compounds. The E and Z isomers would likely have slightly different retention times on a polar capillary column, with the more linear E (trans) isomer often eluting slightly earlier than the less linear Z (cis) isomer. mdpi.com
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be employed. Reversed-phase HPLC separates compounds based on hydrophobicity and would likely show different retention times for the E and Z isomers.
Argentation Chromatography: This specialized form of chromatography, often performed using thin-layer chromatography (TLC) or HPLC with a silver ion-impregnated stationary phase, is exceptionally effective for separating unsaturated compounds based on the number, position, and geometry of their double bonds. nih.govwikipedia.org The π-electrons of the double bond interact with the silver ions, and this interaction is typically stronger for the more sterically accessible cis isomer, causing it to be retained longer on the column than the trans isomer. acs.org This technique would be the method of choice for the preparative separation of the E and Z isomers of this compound.
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Detailed Research Findings:
For this compound, electron impact (EI) ionization is a common method. The resulting mass spectrum would be characterized by a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. However, due to the energetic nature of EI, this peak may be of low intensity or absent. The fragmentation pattern is of paramount importance for structural confirmation. Key fragmentation pathways for analogous unsaturated diesters often involve:
α-cleavage: Breakage of the C-C bond adjacent to the carbonyl group, leading to the loss of a methoxy group (-OCH₃) or a methoxycarbonyl group (-COOCH₃).
McLafferty rearrangement: This is a characteristic fragmentation for esters containing γ-hydrogens, which is not directly applicable to the primary ester groups in this molecule but could be relevant for fragment ions.
Cleavage at the double bond: Fragmentation can occur at the allylic or vinylic positions of the C4 double bond.
Cleavage related to the methyl branches: Fragmentation can be initiated at the tertiary carbons where the methyl groups are attached.
The resulting fragment ions provide a unique fingerprint for the molecule, allowing for its unambiguous identification. The study of dicarboxylic acid methyl esters by GC-EI-MS has shown that characteristic fragment ions can be used for structural elucidation. nih.govnih.govresearchgate.net For instance, the mass spectra of isomeric 3,4-diethylmuconic acid dimethyl esters show distinct fragmentation patterns based on their geometry, with one isomer favoring methanol (B129727) elimination and others showing a more prominent loss of a methoxyl radical. scispace.com
Interactive Data Table: Predicted GC-MS Fragmentation Data for this compound
| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |
| M⁺ | [C₁₂H₂₀O₄]⁺ | Molecular Ion |
| M - 31 | [M - OCH₃]⁺ | Loss of a methoxy group |
| M - 59 | [M - COOCH₃]⁺ | Loss of a methoxycarbonyl group |
| Various | Fragments from cleavage at C4=C5 | Indicates position of unsaturation |
| Various | Fragments from cleavage at C2 and C7 | Indicates positions of methyl branches |
Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS/MS)
For less volatile derivatives or for achieving separation of isomers, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool. In this technique, the compound is separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. wikipedia.org
Detailed Research Findings:
LC-MS/MS is particularly powerful for differentiating isomers of unsaturated diesters that may not be separable by GC. nih.gov The separation can be achieved using reversed-phase or normal-phase chromatography. In the mass spectrometer, soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically employed to generate protonated molecules [M+H]⁺ or adducts (e.g., [M+Na]⁺).
The MS/MS analysis of the selected precursor ion provides detailed structural information. The fragmentation patterns in CID are often different from those in EI-GC-MS and can be highly specific to the stereochemistry of the molecule. For example, the fragmentation of diastereomeric derivatives can lead to different product ion ratios, allowing for their distinction. ed.ac.uk The analysis of isomeric saccharides has shown that even subtle stereochemical differences can lead to unique fragment ions in MS/MS. nih.gov
Interactive Data Table: Hypothetical LC-MS/MS Parameters for this compound Isomers
| Parameter | Value/Description |
| LC Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water gradient with formic acid |
| Ionization Mode | Positive ESI |
| Precursor Ion (m/z) | [M+H]⁺ or [M+Na]⁺ |
| Collision Energy | Optimized for characteristic fragmentation |
| Product Ions (m/z) | Dependent on isomer structure, indicative of bond cleavages |
Advanced Separation Techniques (e.g., Chiral HPLC for enantiomeric purity)
Given the presence of two chiral centers at the C2 and C7 positions, this compound can exist as multiple stereoisomers (enantiomers and diastereomers). Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation and quantification of these isomers to determine the enantiomeric purity of a sample.
Detailed Research Findings:
The separation of stereoisomers can be achieved through two main approaches in chiral HPLC:
Direct Separation: Using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Indirect Separation: Derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
For branched-chain esters, both approaches have been successfully applied. nih.govtandfonline.comnih.gov The choice of the chiral stationary phase or derivatizing agent is crucial and often requires methodical screening to achieve optimal separation. hplc.eusigmaaldrich.com The separation of diastereomeric esters of anteiso fatty acids has been demonstrated on ODS and C30 columns after labeling with a chiral fluorescent reagent, allowing for the determination of their absolute configurations based on the elution order. nih.govtandfonline.com
Interactive Data Table: Example of Chiral HPLC Method for Branched-Chain Ester Diastereomers
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength |
| Expected Outcome | Baseline separation of diastereomeric peaks |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are complementary and are based on the absorption of infrared radiation or the inelastic scattering of monochromatic light, respectively, which excite molecular vibrations.
Detailed Research Findings:
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the ester functional groups and the carbon-carbon double bond.
C=O Stretch: A strong absorption band in the IR spectrum, typically around 1720-1740 cm⁻¹, is characteristic of the ester carbonyl group. In Raman spectra, this band is also present but may be weaker. For α,β-unsaturated esters, this band can be shifted to a lower wavenumber. rsc.orgresearchgate.net
C-O Stretch: Ester C-O stretching vibrations typically appear in the 1300-1000 cm⁻¹ region of the IR spectrum.
C=C Stretch: The carbon-carbon double bond stretching vibration is expected to appear around 1640-1680 cm⁻¹ in both IR and Raman spectra. The intensity of this band is generally stronger in the Raman spectrum for symmetrically substituted double bonds. mdpi.com
C-H Stretches: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹, while vinylic C-H stretches appear just above 3000 cm⁻¹.
CH₂, CH₃ Bending: Bending vibrations for methyl and methylene (B1212753) groups appear in the 1470-1350 cm⁻¹ region.
Studies on α,β-unsaturated ketones and esters have shown that the position and intensity of the C=O and C=C stretching bands can be sensitive to the conformation of the molecule. researchgate.net The analysis of various vegetable oils by Raman spectroscopy has demonstrated the utility of the C=C and other characteristic bands in determining the degree of unsaturation. mdpi.com
Interactive Data Table: Predicted Vibrational Spectroscopy Peaks for this compound
| Vibrational Mode | Expected IR Peak (cm⁻¹) | Expected Raman Peak (cm⁻¹) |
| C=O Stretch (Ester) | ~1735 (strong) | ~1735 (moderate) |
| C=C Stretch | ~1650 (medium) | ~1650 (strong) |
| C-O Stretch (Ester) | ~1250-1150 (strong) | ~1250-1150 (weak) |
| =C-H Stretch | ~3020 (medium) | ~3020 (medium) |
| C-H Stretch (Aliphatic) | ~2960-2850 (strong) | ~2960-2850 (strong) |
X-ray Crystallography for Solid-State Structure Determination (if crystalline derivatives are studied)
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound may be an oil at room temperature, it is often possible to study crystalline derivatives.
Detailed Research Findings:
To perform X-ray crystallography, a single crystal of high quality is required. If the compound itself does not crystallize readily, a suitable crystalline derivative can be prepared. For dicarboxylic acids, this can involve co-crystallization with other molecules. The resulting crystal is then irradiated with X-rays, and the diffraction pattern is analyzed to determine the electron density map, from which the atomic positions can be deduced.
This technique provides unambiguous information about:
Molecular Conformation: The exact spatial arrangement of the atoms in the solid state.
Stereochemistry: The absolute configuration of the chiral centers can be determined, especially if a chiral derivative is used.
Intermolecular Interactions: The packing of the molecules in the crystal lattice and the nature of the forces holding them together (e.g., van der Waals forces, hydrogen bonds if applicable in derivatives).
Studies on long-chain triglycerides and carboxylic acids have provided insights into the packing and polymorphism of such molecules, which can be relevant for understanding the solid-state behavior of derivatives of this compound. rsc.orgcapes.gov.br
Interactive Data Table: Information Obtainable from X-ray Crystallography of a Crystalline Derivative
| Structural Information | Details Provided |
| Bond Lengths and Angles | Precise measurements of all interatomic distances and angles. |
| Torsional Angles | Information about the conformation of the carbon backbone and ester groups. |
| Absolute Configuration | Determination of the R/S configuration at C2 and C7. |
| Crystal Packing | Arrangement of molecules in the unit cell and intermolecular contacts. |
Computational Chemistry and Theoretical Investigations of Dimethyl 2,7 Dimethyloct 4 Enedioate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like Dimethyl 2,7-dimethyloct-4-enedioate. These computational methods provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies can be employed to map out potential reaction pathways and identify the associated transition states. For instance, in reactions such as hydrolysis, hydrogenation, or polymerization, DFT calculations can determine the energy barriers for different mechanistic routes.
Theoretical studies on similar α,β-unsaturated diesters have utilized DFT to elucidate reaction mechanisms, such as stereoselective deconjugative isomerization. researchgate.net These studies calculate the energies of reactants, intermediates, transition states, and products to construct a detailed potential energy surface. This information is crucial for understanding reaction kinetics and predicting the most favorable reaction conditions. For example, a DFT analysis could reveal the transition state geometry for the addition of a nucleophile to the double bond of this compound, providing insights into the stereoselectivity of the reaction.
Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (this compound + Reagent) | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.8 |
| Transition State 2 | +10.5 |
| Products | -20.1 |
Molecular Orbital Analysis for Understanding Reactivity Patterns
Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance in predicting reactivity. The energy and shape of these frontier orbitals dictate how a molecule will interact with other chemical species.
For this compound, the HOMO is likely to be localized around the carbon-carbon double bond, which is the most electron-rich part of the molecule. The LUMO, on the other hand, would be expected to have significant contributions from the carbonyl carbons of the ester groups, which are electrophilic centers. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. Quantum chemical calculations can provide detailed visualizations of these orbitals and their energy levels, aiding in the prediction of how this compound will behave in different chemical reactions. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are critical to its physical and chemical properties. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the spatial arrangements of atoms in a molecule and their movements over time.
Investigating Preferred Conformations of this compound
Conformational analysis of this compound would involve identifying the various stable arrangements of its atoms (conformers) and determining their relative energies. Due to the presence of several rotatable single bonds, this molecule can adopt a multitude of conformations. Computational methods can systematically explore the potential energy surface to locate the low-energy conformers.
For a molecule like this compound, key conformational features would include the orientation of the ester groups relative to the carbon backbone and the spatial arrangement around the central double bond. The preferred conformations will be those that minimize steric hindrance and optimize electronic interactions. researchgate.net
Understanding Conformational Dynamics and Their Impact on Reactivity
Molecular Dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of this compound. By simulating the motion of the atoms over time, MD can reveal how the molecule flexes, bends, and rotates. This information is crucial for understanding how the molecule's shape can influence its reactivity. For example, certain conformations may be more amenable to binding with a catalyst or reacting with another molecule. MD simulations can help to identify these reactive conformations and estimate the timescale of conformational changes.
In Silico Design of Novel Diester Derivatives
Computational chemistry plays a vital role in the rational design of new molecules with desired properties. In silico design involves using computer models to predict the properties of hypothetical molecules before they are synthesized in the laboratory.
Based on the computational understanding of this compound, novel diester derivatives could be designed to have enhanced properties. For example, modifications to the alkyl chains or the ester groups could be explored to alter the molecule's solubility, reactivity, or thermal stability. Quantum chemical calculations and molecular modeling can be used to screen a large number of potential derivatives and identify the most promising candidates for synthesis and experimental testing. frontiersin.orgnih.gov This approach can significantly accelerate the discovery of new materials and chemical entities.
Computational and Theoretical Investigations of this compound Remain a Nascent Field
This lack of specific research means that a detailed analysis based on direct computational studies, as outlined in the requested article structure, cannot be provided at this time. While general principles of computational chemistry could be applied to hypothesize its behavior, any such discussion would be speculative and would not constitute the detailed, scientifically accurate research findings required.
The field of computational chemistry relies on existing research to build upon and validate new findings. Without foundational studies on this compound, it is not possible to generate the specified in-depth article. Further research is needed to establish the computational and theoretical profile of this compound before a comprehensive analysis can be undertaken.
Applications As a Monomer in Polymer Science
Polymerization Mechanisms and Kinetics Involving Dimethyl 2,7-dimethyloct-4-enedioate
Radical Polymerization of the Alkene Moiety
No specific studies on the radical polymerization of the alkene moiety within this compound have been identified. General principles of free-radical polymerization of unsaturated esters suggest that the internal double bond would likely require specific initiators and reaction conditions to achieve significant conversion. mdpi.com The kinetics of such a polymerization would be influenced by factors such as monomer concentration, initiator concentration, and temperature, but no empirical data for this specific monomer exists.
Polycondensation Reactions Involving the Ester Groups
Similarly, there is no available research on the polycondensation reactions involving the ester groups of this compound. While polycondensation of diesters with diols is a well-established method for polyester (B1180765) synthesis, the specific reactivity, kinetics, and choice of catalysts for this particular monomer have not been documented. encyclopedia.pub
Synthesis and Characterization of Novel Polymer Architectures
Homo- and Copolymerization Studies
No literature could be found detailing either the homopolymerization of this compound or its copolymerization with other monomers. Such studies would be essential to understand its reactivity ratios and the properties of the resulting copolymers.
Preparation of Branched and Cross-linked Polymers
The internal double bond in this compound presents a potential site for creating branched or cross-linked polymer structures. However, no studies have been published that explore these possibilities. The synthesis of branched polymers might involve techniques like copolymerization with multifunctional monomers, while cross-linking could potentially be achieved through post-polymerization reactions targeting the alkene group.
Structure-Property Relationships in Polymers Derived from this compound
Without the successful synthesis and characterization of polymers from this compound, it is impossible to establish any structure-property relationships. The influence of the methyl branching and the central double bond on properties such as thermal stability, mechanical strength, and crystallinity remains uninvestigated. General studies on aliphatic polyesters suggest that such structural features can significantly impact the material's properties, but specific data for polymers derived from this monomer is not available.
Influence of Monomer Stereochemistry on Polymer Microstructure
The stereochemistry of the this compound monomer is a critical determinant of the resulting polymer's microstructure and, consequently, its physical properties. The presence of a double bond in the oct-4-enedioate backbone allows for cis and trans isomers. Furthermore, the chiral centers at the 2 and 7 positions introduce the possibility of different stereoisomers (RR, SS, RS, SR). The spatial arrangement of these functional groups along the polymer chain, known as tacticity, dictates the degree of crystallinity and the thermal properties of the material.
For instance, a polymer synthesized from a stereoregular monomer, such as one containing predominantly trans double bonds and a specific stereoisomer at the chiral centers, would likely exhibit a more ordered, crystalline structure. This is because the regular arrangement of the side groups allows for efficient chain packing. In contrast, a polymer derived from a mixture of cis and trans isomers, or a racemic mixture of chiral isomers, would result in an atactic polymer with a more amorphous, disordered structure.
The control over stereochemistry during polymerization is, therefore, a powerful tool to manipulate the polymer's properties. For example, isotactic and syndiotactic polymers, which have regular stereochemistry, tend to be semi-crystalline with higher melting points (T_m) and glass transition temperatures (T_g) compared to their atactic counterparts. This is due to the stronger intermolecular forces that can be established in a more ordered structure. The choice of polymerization catalyst and conditions plays a pivotal role in achieving the desired stereocontrol.
Correlation between Monomer Branching and Polymer Architectural Properties
The methyl branches at the 2 and 7 positions of the this compound monomer significantly influence the architectural properties of the resulting polyester. These branches introduce steric hindrance, which can affect the polymerization process and the final polymer structure.
One of the primary effects of branching is the disruption of chain packing. Unlike linear polyesters, which can pack closely together, the methyl side groups in polymers derived from this monomer create free volume, leading to a less dense and more amorphous material. This generally results in a lower glass transition temperature (T_g) and reduced crystallinity. researchgate.net The extent of this effect is dependent on the degree of branching and the length of the side chains.
The presence of branches can also impact the mechanical properties of the polymer. While increased branching can lead to a decrease in tensile strength and modulus due to reduced crystallinity, it can also enhance properties like flexibility and impact resistance. The globular architecture that can arise from highly branched polymers can also lead to unique rheological properties, such as lower melt viscosity compared to linear polymers of similar molecular weight. mdpi.com
The following table illustrates the general effect of increasing alkyl side-chain length on the thermal properties of polyesters, which can be considered analogous to the effect of the methyl branches in the target monomer.
| Alkyl Side-Chain Length | Glass Transition Temperature (T_g) | Melting Temperature (T_m) |
| Short | Tends to increase initially, then decrease | Tends to decrease |
| Long | Tends to decrease | Tends to decrease |
This table presents a generalized trend. Actual values depend on the specific polymer system.
Thermal and Rheological Behavior of Resulting Polymeric Materials
The thermal and rheological behavior of polyesters derived from this compound are intrinsically linked to the monomer's structure. The combination of the unsaturated backbone and the methyl branches gives rise to a unique set of properties.
Thermal Behavior:
Differential Scanning Calorimetry (DSC) would be a key technique to characterize these polymers, providing data on their T_g, crystallization temperature (T_c), and T_m. Thermogravimetric Analysis (TGA) would be used to assess the thermal stability and decomposition profile of the material.
The expected thermal properties based on analogous branched, unsaturated polyesters are summarized in the table below.
| Property | Expected Influence of Monomer Structure |
| Glass Transition Temperature (T_g) | Lowered due to branching and potential for mixed cis/trans isomers. |
| Melting Temperature (T_m) | Lowered and broadened due to reduced crystallinity from branching. |
| Thermal Stability | Dependent on the overall bond strength and potential for side reactions at the double bond. |
Rheological Behavior:
The flow behavior, or rheology, of the molten polymer is critical for its processing. The branched nature of the polymer chains is expected to have a significant impact on its melt viscosity and viscoelastic properties.
Generally, branched polymers exhibit lower zero-shear viscosity compared to their linear counterparts of the same molecular weight. mdpi.com This is because the branches can reduce chain entanglements. However, at higher shear rates, branched polymers can exhibit more pronounced shear thinning behavior. The presence of long-chain branches, if formed during polymerization, can also lead to strain hardening in extensional flows, which is beneficial for processes like film blowing and foaming.
The rheological properties can be characterized using techniques such as capillary rheometry and dynamic mechanical analysis (DMA). These analyses would provide crucial data for optimizing processing conditions for applications such as injection molding, extrusion, and 3D printing.
Lack of Sufficient Data for "this compound" Prevents In-Depth Analysis
A thorough investigation into the chemical compound this compound reveals a significant scarcity of detailed scientific literature, precluding a comprehensive analysis of its future research directions and emerging trends. While the compound is identified with the CAS Number 100315-85-3 and the molecular formula C12H20O4, publicly accessible research databases and scientific publications offer minimal information regarding its synthesis, reactivity, and potential applications.
This lack of available data makes it impossible to construct a detailed article covering the specific areas of inquiry requested, including:
Development of More Efficient and Selective Synthetic Routes: No specific synthetic methodologies or comparative studies concerning the efficiency and selectivity of routes to this compound could be located.
Exploration of Novel Reactivity Patterns and Derivatization: Information on the chemical behavior, reaction mechanisms, or the synthesis of new derivatives from this compound is not present in the available search results.
Integration into Advanced Functional Materials: There is no indication in the search results of any research exploring the use of this compound in the development of polymers, coatings, or other functional materials.
Bio-inspired Synthesis and Biocatalytic Approaches: The literature search yielded no results pertaining to the synthesis of this compound using methods inspired by natural processes or employing enzymatic catalysts.
Multiscale Modeling and Simulation of this compound Systems: No computational studies, molecular modeling, or simulations related to this specific compound were found.
Due to the absence of foundational research and detailed findings, a scientifically accurate and informative article adhering to the requested structure and content inclusions cannot be generated at this time. Further primary research would be required to establish the body of knowledge necessary to address the proposed topics.
Q & A
Q. How can theoretical frameworks (e.g., frontier molecular orbital theory) guide the design of derivatives with improved properties?
- Methodological Answer :
- Computational screening : Calculate HOMO-LUMO gaps to predict reactivity toward electrophiles/nucleophiles.
- QSPR modeling : Derive quantitative structure-property relationships to prioritize synthetic targets.
- Experimental validation : Synthesize top candidates and benchmark against predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
